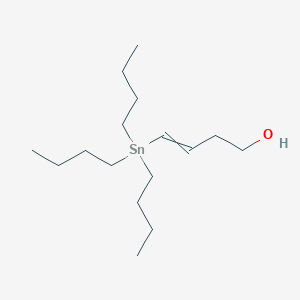

4-(Tributylstannyl)but-3-en-1-ol

Description

4-(Tributylstannyl)but-3-en-1-ol is an organotin derivative of but-3-en-1-ol (HOCH₂CH₂CH=CH₂), where a tributylstannyl (-Sn(C₄H₉)₃) group replaces the hydrogen at the 4-position of the alkene. Its molecular formula is C₁₆H₃₄OSn, with a molar mass of approximately 367.14 g/mol (calculated). The compound’s structure combines a hydroxyl group at position 1, a conjugated double bond (between C3 and C4), and a bulky tributylstannyl group at C4. Organotin compounds like this are typically used in synthetic chemistry, particularly in cross-coupling reactions such as the Stille reaction, due to the tin-carbon bond’s reactivity .

Properties

CAS No. |

212783-03-4 |

|---|---|

Molecular Formula |

C16H34OSn |

Molecular Weight |

361.2 g/mol |

IUPAC Name |

4-tributylstannylbut-3-en-1-ol |

InChI |

InChI=1S/C4H7O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h1-2,5H,3-4H2;3*1,3-4H2,2H3; |

InChI Key |

YRCYJJJGBGBFMI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tributylstannyl)but-3-en-1-ol typically involves the reaction of 4-bromo-1-butene with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). After completion, the product is purified by column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for 4-(Tributylstannyl)but-3-en-1-ol are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Tributylstannyl)but-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The double bond can be reduced to form the corresponding saturated alcohol.

Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

Substitution: Nucleophiles such as halides or organometallic reagents can be used to replace the tributylstannyl group.

Major Products Formed

Oxidation: 4-Tributylstannylbut-3-enal or 4-Tributylstannylbut-3-enoic acid.

Reduction: 4-Tributylstannylbutanol.

Substitution: Various substituted butenols depending on the nucleophile used.

Scientific Research Applications

4-(Tributylstannyl)but-3-en-1-ol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.

Biology: The compound can be used to modify biomolecules for studying their interactions and functions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Tributylstannyl)but-3-en-1-ol involves the formation of reactive intermediates that facilitate various chemical transformationsIn oxidation and reduction reactions, the hydroxyl and double bond functionalities are key sites for chemical modifications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with 4-(Tributylstannyl)but-3-en-1-ol but differ in substituents and functional groups:

Key Observations:

- Substituent Effects: The tributylstannyl group in 4-(Tributylstannyl)but-3-en-1-ol introduces significant steric bulk and metal-mediated reactivity, making it suitable for organometallic cross-couplings. In contrast, trimethylsilyl groups (e.g., in 4-(Trimethylsilyl)but-3-yn-1-ol) are smaller and often used for protecting hydroxyl groups or modifying electronic properties . Aryl-substituted derivatives (e.g., (E)-4-(3,4-dimethoxyphenyl)-but-3-en-1-ol) exhibit biological activity due to conjugated aromatic systems. For instance, these phenylbutanoids demonstrate antibacterial and immunomodulatory effects .

Functional Group Reactivity :

Physicochemical Properties

- Solubility: The tributylstannyl derivative is highly lipophilic due to its long alkyl chains, whereas phenylbutanoids exhibit moderate polarity from methoxy groups.

- Stability: Organotin compounds are moisture- and oxygen-sensitive, requiring inert storage conditions. Silyl derivatives are more stable but require careful handling to prevent desilylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.